N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14771659
InChI: InChI=1S/C21H23N3O3/c1-24-14-17(16-8-4-5-9-18(16)24)21(26)23-12-11-22-20(25)13-15-7-3-6-10-19(15)27-2/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26)
SMILES:
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

CAS No.:

Cat. No.: VC14771659

Molecular Formula: C21H23N3O3

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide -

Specification

Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
IUPAC Name N-[2-[[2-(2-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide
Standard InChI InChI=1S/C21H23N3O3/c1-24-14-17(16-8-4-5-9-18(16)24)21(26)23-12-11-22-20(25)13-15-7-3-6-10-19(15)27-2/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26)
Standard InChI Key JPHFGNHEMPVTMJ-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=CC=C3OC

Introduction

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a complex organic compound belonging to the class of indole derivatives. It features an indole ring, a methoxyphenyl group, and a carboxamide functional group, which are crucial for its biological activities and interactions with various targets. The compound's molecular formula is not explicitly provided in the available literature, but similar compounds like N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide have been studied for their therapeutic potential.

Synthesis and Chemical Reactions

The synthesis of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves several key steps:

  • Introduction of the Amino Group: This step is crucial for forming the amide bond.

  • Acetylation of the Phenyl Compound: Involves the reaction of a phenyl compound with an acetyl group.

  • Formation of the Carboxamide Functionality: Requires careful control of reaction conditions to achieve high yields and purity.

The compound can undergo various chemical reactions, including:

  • Hydrolysis: Breakdown of the amide bond under acidic or basic conditions.

  • Alkylation: Addition of alkyl groups to enhance solubility or reactivity.

Reaction TypeConditionsOutcome
HydrolysisAcidic or BasicBreakdown of amide bond
AlkylationPresence of alkyl halidesEnhanced solubility or reactivity

Biological Activities and Potential Applications

N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is of interest in medicinal chemistry due to its potential therapeutic applications. The indole structure is known for various biological activities, including antiviral and anti-inflammatory effects. The methoxyphenyl group may enhance selectivity towards certain biological targets.

Compound FeatureBiological Activity
Indole RingAntiviral, Anti-inflammatory
Methoxyphenyl GroupEnhanced solubility and selectivity

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